1,3,4-Oxadiazole Regioisomer Delivers ~10-Fold Lower Lipophilicity Than 1,2,4-Oxadiazole Matched Pairs
A systematic, head-to-head comparison of 1,3,4- vs. 1,2,4-oxadiazole matched pairs across the AstraZeneca compound collection demonstrated that the 1,3,4-isomer consistently exhibits approximately one order of magnitude lower log D [1]. This translates directly into improved aqueous solubility, reduced hERG inhibition liability, and enhanced metabolic stability for compounds incorporating the 1,3,4-oxadiazole scaffold.
| Evidence Dimension | Lipophilicity (log D) of matched molecular pairs |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: log D approximately 1 unit lower than corresponding 1,2,4-oxadiazole |
| Comparator Or Baseline | 1,2,4-oxadiazole matched pair (same substituent pattern) |
| Quantified Difference | ~10-fold (one order of magnitude) lower lipophilicity for 1,3,4-isomer |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca corporate compound collection; log D measured by standard shake-flask or chromatographic methods. |
Why This Matters
Lower log D is directly correlated with reduced promiscuity, lower in vivo toxicity risk, and improved developability profiles, making the 1,3,4-oxadiazole regioisomer the preferred choice for lead optimization when metabolic stability and safety pharmacology are critical selection criteria.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817-1830. View Source
